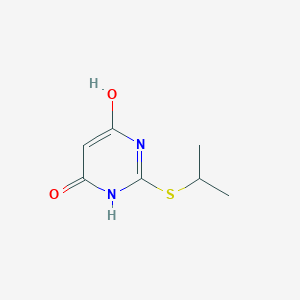
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a hydroxyl group at position 6, an isopropylthio group at position 2, and a keto group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one typically involves the alkylation of 6-amino-2-thiouracil with isopropyl halides in the presence of a base. The reaction proceeds as follows:
Starting Material: 6-amino-2-thiouracil
Reagent: Isopropyl halide (e.g., isopropyl bromide)
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Dimethylformamide (DMF) or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The resulting product is then purified using recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
化学反应分析
Types of Reactions
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The keto group at position 4 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: 6-Hydroxy-2-(isopropylthio)pyrimidin-4-ol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways involving pyrimidine derivatives.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and isopropylthio groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, further influencing its biological effects.
相似化合物的比较
Similar Compounds
- 6-Hydroxy-2-methylthio-4(3H)-pyrimidinone
- 6-Hydroxy-2-ethylthio-4(3H)-pyrimidinone
- 6-Hydroxy-2-(propylthio)pyrimidin-4(3H)-one
Comparison
Compared to similar compounds, 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)12-7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) |
InChI 键 |
YFEHHYSVQLUSLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=NC(=CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


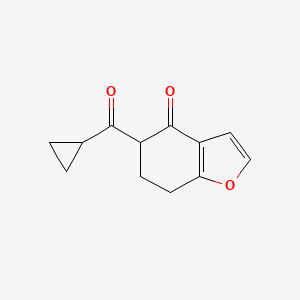



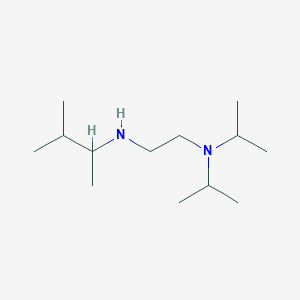
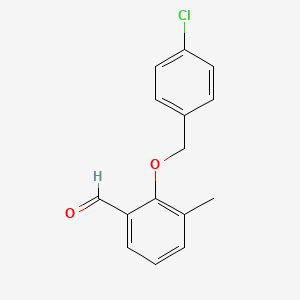

![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
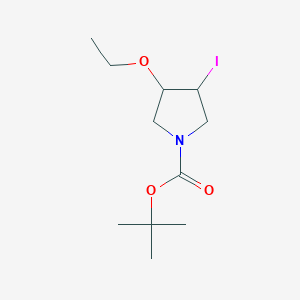
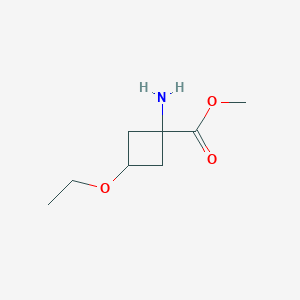
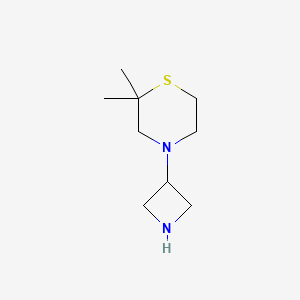
![1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine](/img/structure/B13334902.png)

